Molecular Weight and Formula Differentiation from Furan-3-ylmethyl and 4-Ethoxy Analogs
Compared to the closely related analog 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421466-50-3), the target compound has a lower molecular weight (273.33 vs. 287.35 g/mol) and a different molecular formula (C16H19NO3 vs. C17H21NO3), reflecting the absence of one methylene group due to the direct furan-2-yl attachment rather than a furan-3-ylmethyl linker . Against the 4-ethoxy analog benzamide, 4-ethoxy-N-[2-(2-furanyl)-2-methoxyethyl]- (CAS 1795301-77-7), the target compound replaces the ethoxy group with an ethyl group, altering hydrogen-bond acceptor count and lipophilicity. These differences produce distinct cLogP and topological polar surface area (TPSA) values, which are critical parameters governing membrane permeability and oral bioavailability in drug discovery contexts [1].
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW = 273.33 g/mol; Formula = C16H19NO3 |
| Comparator Or Baseline | 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421466-50-3): MW = 287.35 g/mol, C17H21NO3; 4-ethoxy analog (CAS 1795301-77-7): MW = 303.35 g/mol, C17H21NO4 |
| Quantified Difference | ΔMW = -14.02 g/mol (vs. furan-3-ylmethyl analog); ΔMW = -30.02 g/mol (vs. 4-ethoxy analog) |
| Conditions | Calculated from standard atomic masses; molecular formulas confirmed by CAS registry entries in Chemsrc database |
Why This Matters
The lower molecular weight and reduced hydrogen-bond acceptor count of the target compound place it in a more favorable region of oral drug-likeness space (Lipinski Rule of 5), which may translate to superior membrane permeability relative to bulkier analogs in the same series.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. — Establishes the framework for interpreting MW and H-bond acceptor count in the context of oral drug-likeness. View Source
